![molecular formula C16H22N2O3S B4020421 N-[2-(cyclohexylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B4020421.png)
N-[2-(cyclohexylthio)ethyl]-4-methyl-3-nitrobenzamide
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic or aliphatic compounds. For instance, the synthesis and crystal structure of N-cyclohexyl-2-nitrobenzamide were detailed, highlighting the crystallization and characterization methods employed, such as X-ray diffraction analysis (Saeed, Hussain, & Bolte, 2010). Similar methodologies can be applied to synthesize N-[2-(cyclohexylthio)ethyl]-4-methyl-3-nitrobenzamide, with adjustments to incorporate the specific functional groups and the methyl and nitro substituents on the benzamide backbone.
Molecular Structure Analysis
Molecular structure analysis often utilizes spectroscopic data and crystallography to determine the configuration and conformation of compounds. For related compounds, techniques such as Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray crystallography have been employed to elucidate their structures, providing insights into bond lengths, angles, and molecular geometry (Saeed et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving nitrobenzamide derivatives can vary widely, from nucleophilic substitutions to cyclization reactions. For example, the regioselectivity of nucleophilic substitution of the nitro group in trinitrobenzamide was explored, showcasing the chemical reactivity of nitrobenzamide compounds under different conditions (Shkinyova et al., 2000).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for understanding a compound's behavior in different environments. Studies on similar compounds have provided detailed analyses of their physical properties, including their crystallization behavior and stability under various conditions (Saeed, Hussain, & Bolte, 2010).
Chemical Properties Analysis
The chemical properties of N-[2-(cyclohexylthio)ethyl]-4-methyl-3-nitrobenzamide, such as its reactivity, stability, and interactions with other molecules, can be inferred from studies on related compounds. For instance, the synthesis and characterization of nickel(II) and copper(II) complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide have been conducted, highlighting the compound's potential for forming metal complexes and its antibacterial activity (Saeed, Rashid, Ali, & Hussain, 2010).
properties
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-4-methyl-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-7-8-13(11-15(12)18(20)21)16(19)17-9-10-22-14-5-3-2-4-6-14/h7-8,11,14H,2-6,9-10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTPLAYBZDDPRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCSC2CCCCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexylsulfanyl)ethyl]-4-methyl-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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